molecular formula C7H6N2O B15134899 1,7a-Dihydrobenzimidazol-2-one

1,7a-Dihydrobenzimidazol-2-one

Cat. No.: B15134899
M. Wt: 134.14 g/mol
InChI Key: USKOHSXXLFBRFC-UHFFFAOYSA-N
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Description

2-Hydroxybenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzimidazole typically involves the condensation of o-phenylenediamine with urea in the presence of an acid. The reaction is carried out at elevated temperatures (120-180°C) for 2-8 hours. After the reaction, the product is isolated by adjusting the pH to neutral using sodium hydroxide, followed by filtration and drying .

Industrial Production Methods: In industrial settings, the synthesis of 2-Hydroxybenzimidazole follows a similar route but on a larger scale. The process involves the use of reaction kettles and controlled heating to ensure consistent product quality. The yield of the product in industrial production is typically over 85%, making it a viable method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl group and the imidazole ring, which provide reactive sites for different reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Hydroxybenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxybenzimidazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its pharmacological effects. For example, it can activate intermediate-conductance calcium-activated potassium channels, promoting cell proliferation and cytokine production . Additionally, its structural similarity to nucleotides allows it to interact with DNA and RNA, influencing cellular processes .

Comparison with Similar Compounds

2-Hydroxybenzimidazole can be compared with other benzimidazole derivatives, such as:

  • 2-Methylbenzimidazole
  • 2-Mercaptoimidazole
  • 2-Phenylbenzimidazole

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications. For instance, 2-Mercaptoimidazole is known for its antioxidant properties, while 2-Phenylbenzimidazole has applications in non-linear optics .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1,7a-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-5H,(H,8,10)

InChI Key

USKOHSXXLFBRFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)N2)C=C1

Origin of Product

United States

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